2,2,7-Trimethyl-3-octyne

alkyne physicochemical properties molecular weight

2,2,7-Trimethyl-3-octyne (CAS 55402-13-6) is a terminal alkyne with molecular formula C₁₁H₂₀ and molecular weight 152.28 g/mol. The compound is characterized by a triple bond between the third and fourth carbon atoms and three methyl substituents at the 2,2- and 7-positions of the octyne backbone.

Molecular Formula C11H20
Molecular Weight 152.28 g/mol
CAS No. 55402-13-6
Cat. No. B13959276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,7-Trimethyl-3-octyne
CAS55402-13-6
Molecular FormulaC11H20
Molecular Weight152.28 g/mol
Structural Identifiers
SMILESCC(C)CCC#CC(C)(C)C
InChIInChI=1S/C11H20/c1-10(2)8-6-7-9-11(3,4)5/h10H,6,8H2,1-5H3
InChIKeySVPYGFZVGOGXPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,7-Trimethyl-3-octyne CAS 55402-13-6: Chemical Identity and Procurement Baseline


2,2,7-Trimethyl-3-octyne (CAS 55402-13-6) is a terminal alkyne with molecular formula C₁₁H₂₀ and molecular weight 152.28 g/mol . The compound is characterized by a triple bond between the third and fourth carbon atoms and three methyl substituents at the 2,2- and 7-positions of the octyne backbone [1]. Its reported density is 0.785 g/cm³ with a boiling point of 166 °C at 760 mmHg .

Non-polar, H-bond-free scaffold: Zero H-bond donors/acceptors – fits anhydrous Sonogashira coupling and hydrophobic building block workflows.
Defined volatility window: Reported boiling point ~166 °C supports GC retention time marker or calibration standard use for C₁₁ alkynes.
Branched C₁₁ terminal alkyne: Purely hydrocarbon structure enables hydrophobic model-compound studies without oxygen interference.

Why 2,2,7-Trimethyl-3-octyne Cannot Be Arbitrarily Substituted: Structural and Functional Distinctions


The terminal alkyne functionality and specific branched architecture of 2,2,7-trimethyl-3-octyne confer physical and chemical properties that are not replicated by structurally related acetylenic alcohols (e.g., 3,7-dimethyl-1-octyn-3-ol, C₁₀H₁₈O, MW 154.25 [1]), terpene-derived intermediates (e.g., tetrahydronerolidol, C₁₅H₃₀O, MW 226.40 ), or other terminal alkynes. Differences in carbon chain length, the presence or absence of hydroxyl groups, and the precise positioning of methyl substituents directly impact parameters such as boiling point, vapor pressure, polarity, hydrogen bonding capacity, and reactivity in Sonogashira or related coupling reactions [2]. Consequently, in applications requiring a specific hydrophobic, non-hydrogen-bonding terminal alkyne scaffold with a defined volatility profile, generic substitution without empirical validation introduces significant risk of altered reaction outcomes, physicochemical mismatches, or compromised functional performance.

OH-containing analogs
Acetylenic alcohols (e.g., 3,7-dimethyl-1-octyn-3-ol) introduce H-bond donor/acceptor capacity, shifting polarity, solubility, and chromatographic retention away from the non-hydrogen-bonding target.
Higher-MW terpenoids
Tetrahydronerolidol and similar C₁₅ alcohols exhibit boiling points >280 °C; volatility mismatch can alter distillation, evaporation, and gas-phase reaction profiles compared to the target compound.
Skeletal isomers
2,2,6-Trimethyl-3-heptyne (C₁₀H₁₈) differs by one CH₂ unit and substitution pattern; even small backbone changes may lead to divergent physical properties and synthetic behavior.

Quantitative Differentiation Guide: 2,2,7-Trimethyl-3-octyne vs. Relevant Analogs


Molecular Weight and Hydrophobicity: Baseline Differentiation from Acetylenic Alcohol Analogs

2,2,7-Trimethyl-3-octyne (C₁₁H₂₀, MW 152.28) differs fundamentally from the closely related acetylenic alcohol 3,7-dimethyl-1-octyn-3-ol (C₁₀H₁₈O, MW 154.25) [1]. The target compound lacks a hydroxyl group (H-bond donor count = 0), whereas the comparator possesses one hydrogen bond donor and one acceptor [2]. This distinction results in significantly different polarity and hydrogen bonding capacity, which are critical determinants of solubility, chromatographic retention, and compatibility in non-aqueous reaction media.

H-Bond and polarity differentiation
Cross-study comparable
Target: 0 H-bond donors, 0 acceptors (C₁₁H₂₀).
Comparator: 3,7-dimethyl-1-octyn-3-ol – 1 donor, 1 acceptor.
Absence of H-bonding strongly influences non-aqueous compatibility.
Functional group analysis from authoritative databases.
alkyne physicochemical properties molecular weight

Boiling Point and Volatility: Differentiation from Higher Molecular Weight Terpenoid Analogs

The boiling point of 2,2,7-trimethyl-3-octyne is reported as 166.0 ± 8.0 °C at 760 mmHg . In contrast, tetrahydronerolidol (3,7,11-trimethyl-1-dodecen-3-ol), a higher molecular weight terpene alcohol (C₁₅H₃₀O, MW 226.40) potentially used in similar fragrance or intermediate contexts, exhibits a significantly higher boiling point, typically exceeding 280 °C based on its molecular weight and hydroxyl functionality . This substantial difference in volatility is critical for applications requiring precise control over evaporation rates, distillation-based purification, or gas-phase reactivity.

Boiling point vs. terpenoid analog
Class-level inference
166.0 ± 8.0 °C (target) vs. >280 °C (tetrahydronerolidol) – difference >114 °C at 760 mmHg.
Large volatility gap may support distinct process selection.
Comparator boiling point inferred from molecular weight class.
volatility boiling point thermophysical properties

Structural Isomerism and Carbon Skeleton: Comparison with 3-Heptyne, 2,2,6-trimethyl

2,2,7-Trimethyl-3-octyne (C₁₁H₂₀) differs in carbon chain length and substitution pattern from the structurally isomeric 3-heptyne, 2,2,6-trimethyl (C₁₀H₁₈) [1]. The difference in molecular formula (C₁₁ vs. C₁₀) and methyl group positioning (2,2,7- vs. 2,2,6-trimethyl) results in distinct physicochemical properties, including a higher molecular weight (152.28 vs. 138.25 g/mol) and altered boiling point, which directly influence its suitability for specific synthetic pathways or material formulations.

Carbon skeleton: isomer comparison
Cross-study comparable
Target: C₁₁H₂₀, MW 152.28 g/mol.
Isomer: 2,2,6-trimethyl-3-heptyne (C₁₀H₁₈), MW 138.25 g/mol – Δ = CH₂ (14.03 g/mol).
Backbone length and methyl placement alter physical properties.
Structural comparison via NIST data.
structural isomer carbon skeleton physicochemical properties

Targeted Application Scenarios for 2,2,7-Trimethyl-3-octyne (CAS 55402-13-6)


Hydrophobic Terminal Alkyne Building Block in Non-Aqueous Sonogashira Coupling

Given its terminal alkyne functionality and complete lack of hydrogen bonding capacity (0 H-bond donors/acceptors), 2,2,7-trimethyl-3-octyne is a candidate for use as a hydrophobic coupling partner in Sonogashira cross-coupling reactions under strictly anhydrous conditions. Its branched alkyl structure may provide steric bulk and enhanced solubility in non-polar solvents relative to linear terminal alkynes [1].

Calibration Standard for Gas Chromatography of C11 Alkynes

The well-defined boiling point of 166.0 ± 8.0 °C and moderate volatility make this compound suitable as a retention time marker or calibration standard in gas chromatographic analysis of complex hydrocarbon or alkyne mixtures, where its distinct retention behavior can be differentiated from oxygenated analogs like 3,7-dimethyl-1-octyn-3-ol [2].

Model Compound for Hydrophobic Effect and Solubility Studies

As a purely hydrocarbon terminal alkyne with a defined branched structure, 2,2,7-trimethyl-3-octyne can serve as a model compound in fundamental research investigating the hydrophobic effect, partitioning behavior between aqueous and organic phases, and the impact of methyl branching on alkyne reactivity in non-polar media [3].

Application
Selection Property
Validation Focus
Anhydrous Sonogashira coupling
Zero H-bond capacity, hydrophobic branched structure
Coupling efficiency in non-polar solvents
GC retention time standard
Moderate volatility, defined boiling point ~166 °C
Retention time reproducibility vs. oxygenated alkynes
Hydrophobic model compound
Pure hydrocarbon terminal alkyne, branched C₁₁
Partition coefficient consistency in aqueous-organic systems

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